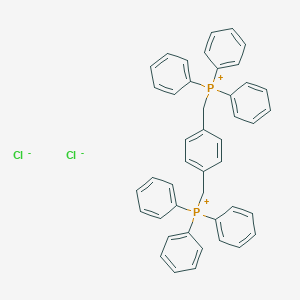
p-Xylylenebis(triphenylphosphonium chloride)
Description
p-Xylylenebis(triphenylphosphonium chloride) is a chemical compound with the molecular formula C44H38Cl2P2 and a molecular weight of 699.63 g/mol . It is a white crystalline powder that is hygroscopic and sensitive to moisture . This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
Properties
CAS No. |
1519-47-7 |
|---|---|
Molecular Formula |
C44H38ClP2+ |
Molecular Weight |
664.2 g/mol |
IUPAC Name |
triphenyl-[[4-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;chloride |
InChI |
InChI=1S/C44H38P2.ClH/c1-7-19-39(20-8-1)45(40-21-9-2-10-22-40,41-23-11-3-12-24-41)35-37-31-33-38(34-32-37)36-46(42-25-13-4-14-26-42,43-27-15-5-16-28-43)44-29-17-6-18-30-44;/h1-34H,35-36H2;1H/q+2;/p-1 |
InChI Key |
RIUKHCIFOGYXIO-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-] |
Other CAS No. |
1519-47-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
p-Xylylenebis(triphenylphosphonium chloride) can be synthesized through the reaction of p-xylylene dibromide with triphenylphosphine in the presence of a suitable solvent such as tetrahydrofuran (THF) or dichloromethane . The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production methods for p-xylylenebis(triphenylphosphonium chloride) involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
p-Xylylenebis(triphenylphosphonium chloride) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ions are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with p-xylylenebis(triphenylphosphonium chloride) include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like THF, dichloromethane, or acetonitrile at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving p-xylylenebis(triphenylphosphonium chloride) depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions yield products where the chloride ions are replaced by the corresponding nucleophiles .
Scientific Research Applications
p-Xylylenebis(triphenylphosphonium chloride) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of p-xylylenebis(triphenylphosphonium chloride) involves its ability to form stable complexes with various molecules. The compound’s triphenylphosphonium groups facilitate interactions with molecular targets, leading to the formation of stable products . These interactions are crucial in its applications in organic synthesis and other fields.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to p-xylylenebis(triphenylphosphonium chloride) include:
- Benzyltriphenylphosphonium chloride
- Phenylmethyltriphenylphosphonium chloride
- Methoxymethyltriphenylphosphonium chloride
Uniqueness
p-Xylylenebis(triphenylphosphonium chloride) is unique due to its specific structure, which allows for the formation of stable complexes and its versatility in various chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable reagent in organic synthesis and other scientific research applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


